

"4-Hydroxy-4-methylpentanoic acid" physical and chemical properties

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Compound of Interest

Compound Name: 4-Hydroxy-4-methylpentanoic acid

Cat. No.: B1260482

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Introduction: A Molecule of Pharmacological Significance

4-Hydroxy-4-methylpentanoic acid, also known by its research designation UMB68, is a fascinating small molecule that holds a significant place in neuropharmacology.^{[1][2]} Structurally, it is a tertiary alcohol and a carboxylic acid, bearing a close resemblance to the endogenous neurotransmitter and drug γ -hydroxybutyric acid (GHB).^[3] This structural similarity is not coincidental; UMB68 was specifically designed and synthesized as a tool to deconstruct the complex pharmacology of GHB.^[1]

Unlike GHB, which interacts with both its own specific high-affinity receptor (the GHB receptor) and, at higher concentrations, the GABAB receptor, UMB68 exhibits high selectivity for the GHB receptor.^{[1][2]} Crucially, its tertiary alcohol structure prevents in-vivo metabolism to GABA-active compounds. This selectivity makes **4-hydroxy-4-methylpentanoic acid** an invaluable molecular probe for researchers, allowing for the isolated study of the GHB receptor's function in the central nervous system, absent the confounding effects of GABAB receptor activation.^[1] This guide provides a comprehensive overview of its core physical and chemical properties, a detailed synthesis protocol, analytical methodologies, and its primary applications in research.

Chemical Identity and Structure

Properly identifying a compound is the foundation of all scientific inquiry. The key identifiers and structural details for **4-Hydroxy-4-methylpentanoic acid** are summarized below.

Identifier	Value	Source(s)
IUPAC Name	4-hydroxy-4-methylpentanoic acid	[1]
CAS Number	23327-19-7	[3] [4]
Molecular Formula	C ₆ H ₁₂ O ₃	[1] [5]
Molecular Weight	132.16 g/mol	[1] [5]
Canonical SMILES	CC(C)(CCC(=O)O)O	[1]
InChI Key	PQJUMPXLDAZULJ-UHFFFAOYSA-N	[1] [3]
Common Synonyms	UMB68, 4-hydroxy-4-methyl-pentanoic acid	[1]

The molecule's structure, featuring both a carboxyl group and a hydroxyl group on a pentanoic acid backbone, dictates its chemical behavior, including its acidity, polarity, and potential for intramolecular reactions.

Physical and Chemical Properties

The physicochemical properties of a compound govern its solubility, stability, and suitability for various experimental conditions. While extensive experimental data is not widely published, a combination of computed data and information from chemical suppliers provides a reliable profile.

Property	Value	Source(s)
Appearance	Predicted to be a solid or viscous liquid at STP.	[6]
Boiling Point	270.8 °C (at 760 mmHg)	[5]
Density	1.104 g/cm ³	[5]
Flash Point	131.8 °C	[5]
Refractive Index	1.462	[5]
Hydrogen Bond Donors	2	[1][5]
Hydrogen Bond Acceptors	3	[1][5]
Rotatable Bond Count	3	[5]
Topological Polar Surface Area	57.5 Å ²	[1]
pKa (Predicted)	~4.5 - 5.0 (for the carboxylic acid)	
Solubility	Predicted to be soluble in water and polar organic solvents like ethanol, methanol, and DMSO.	

Chemical Reactivity: The Lactonization Equilibrium

A key chemical property of γ -hydroxy acids is their ability to undergo intramolecular esterification to form a stable, five-membered cyclic ester known as a γ -lactone. In the presence of an acid catalyst, **4-Hydroxy-4-methylpentanoic acid** is in equilibrium with its corresponding lactone, dihydro-4,4-dimethyl-2(3H)-furanone. This reaction is reversible, with the equilibrium position dependent on conditions such as pH and the presence of water.

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group at the C4 position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a

tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final lactone product.

Caption: Acid-catalyzed equilibrium between **4-Hydroxy-4-methylpentanoic acid** and its γ -lactone.

Spectroscopic Profile (Predicted)

Experimental spectra for **4-Hydroxy-4-methylpentanoic acid** are not publicly available. However, based on its structure and spectral data from analogous compounds, a predictive profile can be constructed. This is an essential tool for researchers to confirm the identity and purity of synthesized material.

^1H NMR (Proton NMR):

- -COOH Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D_2O .
- -OH Proton: A singlet, whose chemical shift is concentration and solvent-dependent (typically 1-5 ppm).
- Methyl Protons (-C(CH₃)₂): A sharp singlet at approximately 1.2-1.4 ppm, integrating to 6H.
- Methylene Protons (-CH₂-CH₂-): Two distinct multiplets, likely complex due to their diastereotopic nature, appearing between 1.5 and 2.5 ppm. The methylene group adjacent to the carboxyl group (-CH₂COOH) will be further downfield than the one adjacent to the tertiary alcohol (-C(OH)CH₂-).

^{13}C NMR (Carbon NMR):

- Carboxyl Carbon (-COOH): Expected around 175-180 ppm.
- Quaternary Carbon (-C(OH)(CH₃)₂): Expected around 70-75 ppm.
- Methylene Carbons (-CH₂-): Two signals expected in the 30-45 ppm range.
- Methyl Carbons (-CH₃): A single signal expected around 25-30 ppm.

FT-IR (Infrared Spectroscopy):

- O-H Stretch (Carboxylic Acid): A very broad band from ~ 2500 to 3300 cm^{-1} , characteristic of the hydrogen-bonded dimer.
- O-H Stretch (Alcohol): A moderately broad band around $3300\text{-}3500\text{ cm}^{-1}$. This will likely overlap with the carboxyl O-H stretch.
- C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm^{-1} ($2850\text{-}2960\text{ cm}^{-1}$).
- C=O Stretch (Carbonyl): A strong, sharp absorption band around $1700\text{-}1725\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Molecular Ion (M^+): A peak at $\text{m/z} = 132$ under electron ionization (EI), which may be weak or absent.
- Key Fragments: Expect a prominent peak corresponding to the loss of water ($\text{M}-18$) at $\text{m/z} = 114$. Another significant fragmentation would be the loss of the carboxyl group ($\text{M}-45$) at $\text{m/z} = 87$. A base peak at $\text{m/z} = 59$, corresponding to the stable $[\text{C}(\text{OH})(\text{CH}_3)_2]^+$ fragment, is also highly probable.

Synthesis and Analytical Protocols

The synthesis and analysis of **4-Hydroxy-4-methylpentanoic acid** are critical for its use in research. The following protocols are based on established methods for similar molecules and provide a robust framework for laboratory work.

Synthesis Protocol: A Representative Method

The synthesis of **4-Hydroxy-4-methylpentanoic acid** (UMB68) was first reported by Wu et al. (2003) as a key tool for GHB research.^[7] The general approach involves the reaction of a Grignard reagent with a lactone precursor. The following is a detailed, representative protocol.

Principle: This synthesis uses a nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to γ -valerolactone. The Grignard reagent will attack the ester carbonyl twice, opening the ring and forming the tertiary alcohol. Subsequent acidic workup protonates the carboxylate and alkoxide to yield the final product.

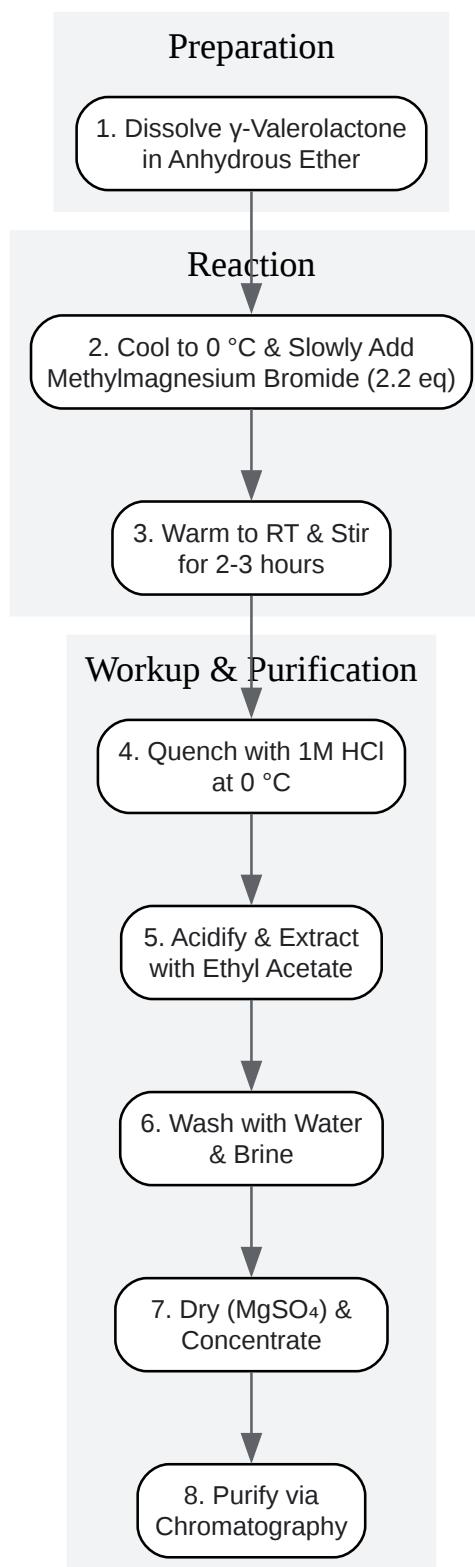
Materials:

- γ -Valerolactone
- Methylmagnesium bromide (3.0 M solution in diethyl ether)
- Anhydrous diethyl ether
- Hydrochloric acid (1 M and 6 M)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate

Procedure:

- Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add γ -valerolactone (1 equivalent) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the lactone in anhydrous diethyl ether.
- Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add methylmagnesium bromide solution (2.2 equivalents) from the dropping funnel to the stirred solution over 30-45 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
- Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the vigorous reaction ceases. This step neutralizes the excess Grignard reagent and protonates the intermediate salts.

- Acidification & Extraction: Add 6 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Causality: Acidification ensures the product is in its neutral carboxylic acid form, which is more soluble in the organic solvent.
- Washing: Combine the organic layers and wash sequentially with water and then saturated brine. This removes residual acid and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-Hydroxy-4-methylpentanoic acid**.

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